3-Phenylimidazo[1,5-a]pyridine
Overview
Description
3-Phenylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. It is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group attached at the third position of the imidazole ring. This compound is known for its unique chemical structure and versatile properties, making it a valuable scaffold in various fields of research and industry.
Mechanism of Action
Target of Action
3-Phenylimidazo[1,5-a]pyridine is a derivative of imidazo[1,5-a]pyridine, a class of aromatic heterocycles that has attracted attention due to their unique chemical structure and versatility .
Mode of Action
It’s known that the presence of cyclic rings and nitrogen atoms in similar compounds facilitates the adsorption process , which could be a part of its interaction with its targets.
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with various biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been associated with various biological properties , suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored under inert gas and should avoid exposure to air , indicating that certain environmental conditions can affect its stability.
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[1,5-a]pyridine can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common approach involves the cyclocondensation of 2-aminopyridine with benzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions . Another method involves the cycloaddition of 2-aminopyridine with phenyl isocyanide in the presence of a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and pyridine rings, which provide multiple reactive sites for chemical transformations .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while reduction reactions may produce partially or fully reduced derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
3-Phenylimidazo[1,5-a]pyridine and its derivatives have found extensive applications in scientific research due to their unique chemical and biological properties. Some of the key applications include:
Comparison with Similar Compounds
3-Phenylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and benzimidazole derivatives. While all these compounds share a fused ring system, they differ in the position of the nitrogen atoms and the nature of the substituents . These differences influence their chemical reactivity, biological activity, and applications. For example:
Imidazo[1,2-a]pyridine: Similar in structure but with nitrogen atoms in different positions, leading to variations in reactivity and applications.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, offering distinct chemical and biological properties.
The unique structure of this compound, with its phenyl group at the third position, imparts specific properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGGTXOVNVHSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345733 | |
Record name | 3-Phenylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35854-46-7 | |
Record name | 3-Phenylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Phenylimidazo[1,5-a]pyridine a valuable building block in organic synthesis?
A1: this compound is a heterocyclic compound that can act as a ligand for metal catalysts. This molecule is particularly interesting because it can be easily functionalized, leading to a wide range of derivatives with diverse properties. For example, introducing halogen atoms like iodine or bromine allows for further modifications through cross-coupling reactions like the Kumada-Tamao-Corriu or Suzuki-Miyaura reactions []. This versatility makes this compound a valuable starting point for synthesizing more complex molecules.
Q2: How do modifications on the this compound structure affect its fluorescence properties?
A2: Studies have shown that introducing a second aryl group at the 1-position of this compound, creating 1,3-diarylated derivatives, significantly impacts its fluorescence properties []. These modifications result in a wider range of emission wavelengths (449-533 nm) and often lead to enhanced quantum yields compared to the monoarylated counterparts. This control over fluorescence properties makes these derivatives promising candidates for applications in materials science and biological imaging.
Q3: How is this compound used in the development of new catalysts?
A3: this compound can act as an "abnormal" N-heterocyclic carbene (aNHC) ligand []. Researchers have synthesized both mononuclear and tetranuclear palladium complexes using functionalized this compound derivatives as aNHC ligands. These palladium complexes have shown promising catalytic activity in Mizoroki-Heck coupling reactions, specifically with challenging ortho-substituted aryl chlorides []. This highlights the potential of using modified this compound derivatives in developing new and efficient catalysts for important organic reactions.
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